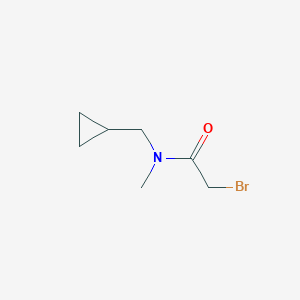

![molecular formula C12H13NS B1443986 1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine CAS No. 1483916-78-4](/img/structure/B1443986.png)

1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine

Vue d'ensemble

Description

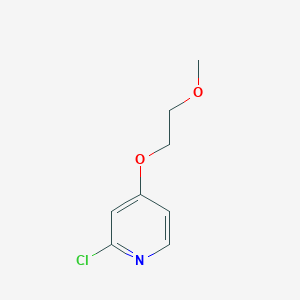

“1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine” is an aromatic amine . It is also known as 2-Thiopheneethylamine . It has an empirical formula of C6H9NS and a molecular weight of 127.21 .

Synthesis Analysis

This compound undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .Molecular Structure Analysis

The molecular structure of “1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine” is represented by the SMILES stringNCCc1cccs1 . The InChI key for this compound is HVLUYXIJZLDNIS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine” include a boiling point of 200-201 °C/750 mmHg, a density of 1.087 g/mL at 25 °C, and a refractive index of n20/D 1.551 (lit.) .Applications De Recherche Scientifique

LED-Induced Polymerization

Researchers have developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These compounds demonstrate excellent photoinitiating abilities for polymerizing epoxides or (meth)acrylates under air, showing significantly higher polymerization efficiencies compared to commercial photoinitiators. This advancement is particularly notable in overcoming oxygen inhibition in polymerization processes (Jing Zhang et al., 2015).

Copper-Catalyzed Stereospecific C–S Coupling Reaction

A ligand-free, copper-catalyzed stereospecific C–S coupling reaction has been developed to synthesize highly enantiopure benzylic thioethers, thioacetates, and sulfones. This process efficiently utilizes enantioenriched tertiary benzylic amines, including derivatives similar to 1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine, to transfer chirality to the products with minimal inversion (Wenlong Jiang et al., 2018).

Synthesis of Novel Polymers

Novel polymers with thiophenylanilino and furanylanilino backbones have been synthesized, showcasing a hybrid structure with substituted phenyl side groups. These polymers are prepared through a process involving electrophilic aromatic conditions and Stille cross-coupling reactions, leading to materials with promising electrochemical properties (Lawrence C. Baldwin et al., 2008).

Amide Synthesis for Peptide Production

A method for direct amide bond synthesis between carboxylic acids and amines has been developed using (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst. This process is effective at room temperature for a wide range of substrates and is applicable to aliphatic, α-hydroxyl, aromatic, and heteroaromatic acids, as well as various amines. It has particular relevance for coupling N-Boc-protected amino acids with minimal racemization, contributing to peptide synthesis (Tharwat Mohy El Dine et al., 2015).

Propriétés

IUPAC Name |

1-(2-thiophen-3-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-9(13)11-4-2-3-5-12(11)10-6-7-14-8-10/h2-9H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHMUEOCAUBLMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

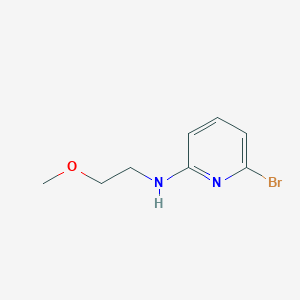

![tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate](/img/structure/B1443904.png)

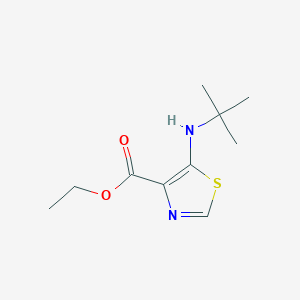

![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)

![1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1443912.png)

![5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1443914.png)

![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)

![[2-(Butylthio)-1-cyclopropylethyl]methylamine](/img/structure/B1443924.png)